N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15F4N3O3S and its molecular weight is 393.36. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolite Detection
N-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, through its analogs and related compounds, has been involved in pharmacokinetic studies to determine its concentration in plasma and tissues. For example, a study developed a sensitive method to determine the concentrations of TA-0201 (an analog) and its major metabolites in rat plasma and tissues, showing its detectable presence in the heart, lung, and kidney 24 hours after administration (Ohashi, Nakamura, & Yoshikawa, 1999).
Molecular Structure and Electronic Properties
Comprehensive theoretical and experimental studies have been carried out on structurally similar compounds, revealing insights into their molecular structure, vibrational frequencies, and electronic structures. These studies utilize techniques like DFT/B3LYP and HF methods, providing detailed information on stability, charge delocalization, and intramolecular hydrogen bonding, which are crucial for understanding the functional properties of these compounds (Mansour & Ghani, 2013).
Synthesis of Novel Derivatives for Biological Activities
Research has been directed towards synthesizing novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These efforts aim at exploring the compounds' potential against bacterial and fungal strains, with some derivatives showing promising results. The synthesis of these compounds involves intricate chemical reactions, demonstrating the versatility of the sulfonamide group in medicinal chemistry (Hassan et al., 2009).
Coordination Chemistry for Biological Activity
The coordination ability of similar sulfamethazine Schiff-base ligands towards copper(II) has been investigated, highlighting a decrease in antibacterial activity upon coordination compared to the free ligand. These studies provide insights into the structural-activity relationship and the impact of metal coordination on biological efficacy, which could inform the development of metal-based drugs (Mansour, 2014).
Antimicrobial and Anticancer Activities
Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. This work is part of a broader effort to discover new treatments for tuberculosis, showcasing the potential of sulfonamide derivatives in addressing global health challenges (Ghorab et al., 2017).
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPIPHMPWTJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.